molecular formula C10H13NO B2656617 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol CAS No. 14788-32-0

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol

Cat. No.: B2656617
CAS No.: 14788-32-0
M. Wt: 163.22
InChI Key: SVLXGEARAXXBSX-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is a chemical compound with the CAS Number: 14788-32-0 . It has a molecular weight of 163.22 .


Molecular Structure Analysis

The molecular formula of this compound is C10H13NO . The average mass is 147.217 Da and the monoisotopic mass is 147.104797 Da .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 163.22 . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Synthesis Methods

A general route for synthesizing 8-substituted tetrahydroisoquinolines, including 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol, was detailed by Rey, Vergnani, and Dreiding (1985). This method involves converting isoquinoline into various derivatives, including this compound, through a series of reactions including Sandmeyer-like reactions and selective reductions (Rey, Vergnani, & Dreiding, 1985).

Therapeutic Potential

Singh and Shah (2017) reviewed patents on tetrahydroisoquinoline derivatives, highlighting their therapeutic potential in various areas such as cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders. This review underscores the significance of these compounds in drug discovery, particularly in cancer and CNS applications (Singh & Shah, 2017).

Pharmacological Activities

Zára-Kaczián et al. (1986) conducted studies on 8-(substituted-amino)-4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines, discovering that specific structural features are crucial for antidepressant action. This research suggests potential pharmacological applications for these compounds in treating depression (Zára-Kaczián et al., 1986).

Norepinephrine Potentiation

Kihara et al. (1994) synthesized and evaluated phenolic 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols, revealing their activity as norepinephrine potentiators. This finding points to potential applications in enhancing norepinephrine function (Kihara et al., 1994).

Inhibition of Electron Transport System

Suzuki, Mizuno, and Yoshida (1989) found that tetrahydroisoquinoline significantly inhibits NADH-ubiquinone reductase in mouse brain mitochondria. This discovery indicates potential applications in studying mitochondrial function and neurotoxicity (Suzuki, Mizuno, & Yoshida, 1989).

Mechanism of Action

While the specific mechanism of action for 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol is not mentioned in the search results, it’s worth noting that 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of compounds to which it belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-6-5-8-3-2-4-10(12)9(8)7-11/h2-4,12H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLXGEARAXXBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14788-32-0
Record name 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol
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